Comparative Potency in Cancer Cell Lines: 4-Keto Retinamide vs. Fenretinide (4-HPR)
In head-to-head in vitro studies across ovarian, breast, and neuroblastoma cell lines, 4-oxo-4-HPR (the 4-Keto Retinamide) demonstrated significantly greater growth inhibitory potency than its parent compound, fenretinide (4-HPR) [1].
| Evidence Dimension | Cell Growth Inhibition (Relative Potency) |
|---|---|
| Target Compound Data | 2- to 4-fold more effective than 4-HPR in most cell lines tested. |
| Comparator Or Baseline | Fenretinide (4-HPR). |
| Quantified Difference | 2- to 4-fold greater potency. |
| Conditions | Ovarian, breast, and neuroblastoma tumor cell lines (72-hour treatment). |
Why This Matters
This quantifiable 2-4x potency advantage justifies the selection of 4-Keto Retinamide for studies requiring maximal growth inhibition at lower concentrations, potentially reducing off-target effects.
- [1] Villani, M. G., et al. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research, 66(6), 3238-3247. View Source
